HPLC Retention Time Differentiation: Dimer Impurity D vs. Opipramol and Monoalkylated Intermediates
Under standardized reversed-phase HPLC conditions (NUCLEODUR 100-5C18ec column, 150 × 4.6 mm, 5 μm; acetonitrile-buffer 55:45 v/v mobile phase, pH 11.2, 1 mL/min, UV detection at 256 nm), the target dimeric compound (Compound D) exhibits a retention time of 3.28 min. This places it in a clearly resolved chromatographic window between the mono-halopropyl intermediates Compound B (2.31 min) and Compound C (2.32 min) on one side, and the late-eluting parent drug substance Opipramol (6.03 min) on the other side [1]. The resolution from the structurally closest comparator, mono-halopropyl-iminostilbene Compound B (retention time difference ΔtR = 0.97 min), is sufficient for baseline separation under the described isocratic conditions [1].
| Evidence Dimension | HPLC retention time (tR) under acetonitrile-buffer (55:45) mobile phase |
|---|---|
| Target Compound Data | 3.28 min (Compound D: 1,3-Bis(5H-dibenzo[b,f]-azepin-5-yl)-propane) |
| Comparator Or Baseline | Compound B: 2.31 min; Compound C: 2.32 min; Compound F (iminostilbene): 1.98 min; Opipramol (OP): 6.03 min |
| Quantified Difference | ΔtR = +0.97 min vs. Compound B; ΔtR = +0.96 min vs. Compound C; ΔtR = +1.30 min vs. iminostilbene; ΔtR = −2.75 min vs. Opipramol |
| Conditions | Column: NUCLEODUR 100-5C18ec (150 × 4.6 mm, 5 μm); mobile phase: acetonitrile-buffer 55:45 (v/v); buffer: 5 mL triethylamine in 1000 mL water adjusted to pH 11.2 with phosphoric acid; flow rate: 1 mL/min; UV detection: 256 nm; room temperature |
Why This Matters
This retention time gap demonstrates that the dimer impurity can be selectively quantified without interference from co-eluting process intermediates or the API, which is essential for meeting ICH Q3A impurity identification thresholds in Opipramol drug substance batches.
- [1] Luboch E, Wagner-Wysiecka E, Jamrógiewicz M, Szczygelska-Tao J, Magiełka S, Biernat JF. Determination of the chemical structure of potential organic impurities occurring in the drug substance opipramol. Pharmazie. 2010;65(4):239-244. Table 3. doi:10.1691/ph.2010.9309 View Source
